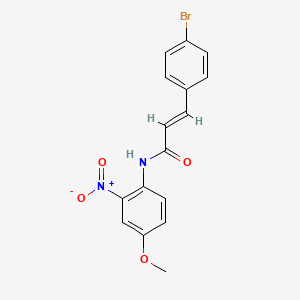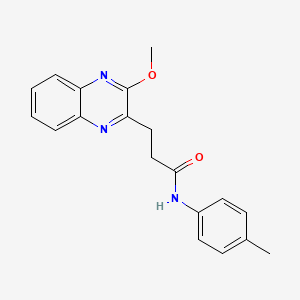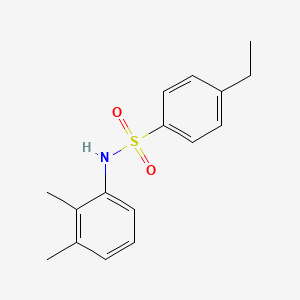
3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, also known as BPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPPA is a synthetic compound that has been developed for use in various biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide may work by inhibiting the activity of certain enzymes or by modulating signaling pathways in cells. Further research is needed to fully elucidate the mechanism of action of 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide.
Biochemical and Physiological Effects
3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide can induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, in vivo studies have shown that 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide can reduce tumor growth, improve cognitive function, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have low toxicity and high stability, making it a suitable candidate for long-term studies. However, 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. One potential area of research is the development of more efficient synthesis methods for 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide and its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Furthermore, the use of 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects. Finally, the development of more soluble forms of 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide could expand its potential applications in vivo.
Conclusion
In conclusion, 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its synthesis method is efficient and reliable, and it has been shown to have various biochemical and physiological effects. Future research on 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide should focus on developing more efficient synthesis methods, understanding its mechanism of action, and exploring its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide involves the reaction of 4-bromobenzaldehyde and 4-methoxy-2-nitroaniline with acryloyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. This method has been used successfully in several studies and has been found to be an efficient and reliable way to synthesize 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide.
Applications De Recherche Scientifique
3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been used in various scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have neuroprotective effects in vitro and in vivo.
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c1-23-13-7-8-14(15(10-13)19(21)22)18-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUANNFVIQLIK-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)

![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)
![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)

![N-(3-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5315684.png)
![8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5315700.png)
![3-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-indole](/img/structure/B5315708.png)
![N-methyl-5-[(4-methylpiperazin-1-yl)methyl]-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5315716.png)